Methyl 3-hydroxymyristate

Description

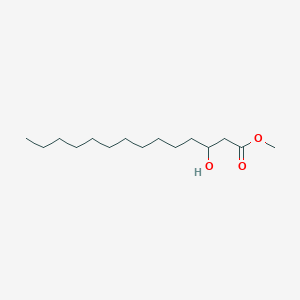

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxytetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZZAMWODZQSOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(CC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50971039 | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55682-83-2 | |

| Record name | Tetradecanoic acid, 3-hydroxy-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055682832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-hydroxytetradecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50971039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Central Role of Methyl 3-Hydroxymyristate in the Virulence of Ralstonia solanacearum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ralstonia solanacearum, a devastating phytopathogenic bacterium, is the causative agent of bacterial wilt in a wide range of host plants, leading to significant agricultural losses worldwide. The bacterium's ability to cause disease is tightly regulated by a complex network of signaling pathways. A key component of this network is the Phc quorum-sensing (QS) system, which allows the bacteria to coordinate gene expression in a cell-density-dependent manner. Central to this QS system is the signaling molecule (R)-methyl 3-hydroxymyristate ((R)-3-OH MAME), which acts as a chemical messenger to orchestrate the expression of a vast array of virulence factors. This technical guide provides an in-depth overview of the role of 3-OH MAME in the pathogenicity of R. solanacearum, detailing the associated signaling pathways, quantitative data on its effects, and comprehensive experimental protocols for its study.

The Role of Methyl 3-Hydroxymyristate in Ralstonia solanacearum Pathogenicity

(R)-3-OH MAME is a diffusible signaling molecule that functions as a primary autoinducer in the Phc quorum-sensing system of many Ralstonia solanacearum strains.[1][2] Its production and perception are critical for the bacterium to switch from a state of low cell density, characterized by motility and initial colonization, to a high cell density state, where virulence factor production is paramount for disease progression.

At low cell densities, the concentration of 3-OH MAME is minimal, and genes associated with motility and the type III secretion system (T3SS), which injects effector proteins into host cells, are highly expressed.[3] As the bacterial population grows within the host xylem, the concentration of 3-OH MAME surpasses a threshold, triggering a signaling cascade that leads to a global shift in gene expression. This shift results in the upregulation of crucial virulence factors, including:

-

Exopolysaccharide (EPS) I: A major virulence factor that clogs the plant's xylem vessels, leading to wilting symptoms.[4][5]

-

Cell Wall-Degrading Enzymes: Such as endoglucanases, which break down plant cell walls, facilitating bacterial spread.

-

Ralfuranones: Secondary metabolites that contribute to virulence.

-

Biofilm Formation: Which aids in bacterial aggregation and persistence within the host.[5]

Conversely, at high 3-OH MAME concentrations, genes related to motility and the T3SS are repressed. This intricate regulation ensures that the bacterium invests its resources in producing the most effective virulence factors at the appropriate stage of infection.[3] It is important to note that some strains of R. solanacearum utilize a different, yet structurally related, signaling molecule, methyl 3-hydroxypalmitate (3-OH PAME), with the specificity of signal synthesis and perception determined by the PhcB and PhcS proteins, respectively.[1][6]

The Phc Signaling Pathway

The perception and transduction of the 3-OH MAME signal are mediated by the Phc quorum-sensing system, a sophisticated regulatory cascade. The core components of this pathway are encoded by the phc operon (phcBSRQ) and the downstream regulator phcA.

-

Synthesis of 3-OH MAME: The process begins with the synthesis of (R)-3-OH MAME by the methyltransferase PhcB.[1][2]

-

Signal Perception: As the bacterial population density increases, so does the extracellular concentration of 3-OH MAME. This signal is detected by the sensor histidine kinase PhcS, which is located in the bacterial inner membrane.[1][6]

-

Phosphorylation Cascade: Upon binding 3-OH MAME, PhcS autophosphorylates. The phosphate group is then transferred through a two-component signaling system involving the response regulators PhcR and PhcQ.[5][7]

-

Activation of the Master Regulator: This phosphorelay ultimately leads to the activation of the LysR-type transcriptional regulator, PhcA.[7]

-

Global Gene Regulation: Activated PhcA then directly or indirectly regulates the expression of approximately 30% of the R. solanacearum genome, orchestrating the production of virulence factors and the repression of motility and T3SS genes.[7][8]

Quantitative Data on the Effects of Methyl 3-Hydroxymyristate

The concentration of 3-OH MAME has a quantifiable impact on various virulence-related phenotypes in R. solanacearum. The following tables summarize key quantitative data from published studies.

| Parameter | Condition | Quantitative Value | Reference Strain |

| EPS I Production | Wild-type | Baseline | OE1-1 |

| Wild-type + 0.1 µM 3-OH MAME | Significantly Increased | OE1-1 | |

| ΔphcB mutant | Severely Reduced | OE1-1 | |

| ΔphcB mutant + 0.1 µM 3-OH MAME | Production Restored | OE1-1 | |

| Biofilm Formation | Wild-type | Baseline | OE1-1 |

| Wild-type + 0.1 µM 3-OH MAME | Significantly Increased | OE1-1 | |

| ΔphcB mutant | Reduced | OE1-1 | |

| ΔphcB mutant + 0.1 µM 3-OH MAME | Formation Restored | OE1-1 | |

| Swimming Motility | Wild-type | Baseline | OE1-1 |

| ΔphcB mutant | Increased | OE1-1 | |

| ΔphcB mutant + 0.1 µM 3-OH MAME | Motility Reduced | OE1-1 |

Table 1: Effect of exogenous 3-OH MAME on virulence-related phenotypes.[5]

| Gene | Function | Regulation by PhcA (High 3-OH MAME) |

| epsB | EPS I biosynthesis | Upregulated |

| ralA | Ralfuranone biosynthesis | Upregulated |

| fliC | Flagellin (motility) | Downregulated |

Table 2: Examples of genes regulated by the Phc quorum-sensing system.[5]

Detailed Experimental Protocols

Protocol 1: Quantification of Exopolysaccharide (EPS) I Production

This protocol is adapted from the method described by Peyraud et al. (2017) and is based on the colorimetric determination of N-acetylgalactosamine, the primary component of EPS I.[3]

Materials:

-

R. solanacearum culture grown in minimal medium.

-

5 M NaCl solution.

-

Acetone (pre-chilled at -20°C).

-

Concentrated HCl (37%).

-

N-acetylgalactosamine standard solution (500 µg/mL).

-

2% acetylacetone in 1.5 M Na₂CO₃.

-

Ehrlich's reagent (4-(dimethylamino)benzaldehyde in ethanol and HCl).

-

Spectrophotometer.

Procedure:

-

Culture Preparation: Grow R. solanacearum strains in a suitable minimal medium to the desired cell density (e.g., OD₆₀₀ of 1.0).

-

Supernatant Collection: Pellet the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes at 4°C). Collect the supernatant, which contains the secreted EPS.

-

EPS Precipitation: To 1 mL of supernatant, add 2 µL of 5 M NaCl and 4 mL of cold acetone. Mix well and incubate at -20°C overnight to precipitate the EPS.

-

Pellet Collection: Centrifuge the sample at 10,000 x g for 15 minutes at 4°C to pellet the precipitated EPS. Carefully discard the supernatant.

-

Hydrolysis: Resuspend the EPS pellet in 200 µL of 6 M HCl. Tightly seal the tube and incubate at 95°C for 4 hours to hydrolyze the polysaccharide into its monosaccharide components.

-

Neutralization: After cooling, neutralize the sample with an appropriate volume of 6 M NaOH.

-

Colorimetric Assay (Elson-Morgan Method): a. To 100 µL of the hydrolyzed sample or standard, add 100 µL of 2% acetylacetone in 1.5 M Na₂CO₃. b. Incubate at 100°C for 20 minutes. c. Cool to room temperature and add 700 µL of 95% ethanol. d. Add 100 µL of Ehrlich's reagent and mix well. e. Incubate at room temperature for 10 minutes.

-

Quantification: Measure the absorbance at 535 nm. Determine the concentration of N-acetylgalactosamine in the sample by comparing the absorbance to a standard curve generated with known concentrations of N-acetylgalactosamine.

Protocol 2: Construction of a phcB Deletion Mutant (ΔphcB)

This protocol outlines the general steps for creating a markerless deletion of the phcB gene using homologous recombination, a common technique in bacterial genetics.

Materials:

-

R. solanacearum wild-type strain.

-

E. coli strain for cloning (e.g., DH5α).

-

E. coli strain for conjugation (e.g., S17-1).

-

Suicide vector (e.g., pK18mobsacB).

-

Primers for amplifying flanking regions of phcB.

-

Restriction enzymes and T4 DNA ligase.

-

Antibiotics for selection (e.g., kanamycin, nalidixic acid).

-

Sucrose for counter-selection.

Procedure:

-

Constructing the Deletion Vector: a. Amplify the upstream and downstream flanking regions (approx. 500-1000 bp each) of the phcB gene from R. solanacearum genomic DNA using PCR. b. Clone the two flanking regions into the suicide vector in the correct orientation, effectively replacing the phcB gene with a seamless junction of its flanking DNA. c. Transform the ligation product into a suitable E. coli cloning strain and select for transformants on media containing the appropriate antibiotic. d. Verify the correct construction of the deletion vector by restriction digestion and sequencing.

-

Conjugation: a. Transform the verified deletion vector into a conjugative E. coli strain. b. Perform a biparental or triparental mating between the E. coli donor strain and the wild-type R. solanacearum recipient strain on a suitable agar medium.

-

Selection of Single Crossover Mutants: a. After incubation, resuspend the mating mixture and plate on selective agar containing an antibiotic to select against the E. coli donor and an antibiotic to select for R. solanacearum cells that have integrated the suicide vector into their chromosome via a single homologous recombination event.

-

Selection of Double Crossover Mutants (Markerless Deletion): a. Inoculate single crossover colonies into a non-selective liquid medium to allow for a second homologous recombination event to occur, which will excise the vector backbone. b. Plate dilutions of the culture onto agar medium containing sucrose. The sacB gene on the suicide vector confers sucrose sensitivity, so only cells that have lost the vector will grow.

-

Verification of the ΔphcB Mutant: a. Screen sucrose-resistant colonies for the desired deletion by PCR using primers that flank the phcB gene. The PCR product from the mutant will be smaller than that from the wild-type. b. Confirm the deletion by sequencing the PCR product. c. Phenotypically verify the mutant by its inability to produce EPS, which can be restored by the addition of exogenous 3-OH MAME.

Conclusion

(R)-methyl 3-hydroxymyristate is a cornerstone of the intricate regulatory network that governs the virulence of Ralstonia solanacearum. As the primary signaling molecule in the Phc quorum-sensing system, it enables the bacterium to precisely time the expression of its formidable arsenal of virulence factors in response to its population density within the host. A thorough understanding of the synthesis, perception, and downstream effects of 3-OH MAME is crucial for the development of novel strategies to combat bacterial wilt disease. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this critical signaling pathway and explore potential targets for anti-virulence therapies. By disrupting this key communication system, it may be possible to disarm this formidable plant pathogen and mitigate its devastating impact on global agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Exopolysaccharide Quantification for the Plant Pathogen Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ralstonia solanacearum Extracellular Polysaccharide Is a Specific Elicitor of Defense Responses in Wilt-Resistant Tomato Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling a Novel Language of Bacterial Communication: Methyl 3-Hydroxymyristate as a Quorum Sensing Signal

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbiology, bacteria communicate and coordinate their collective behaviors through a process known as quorum sensing (QS). This cell-to-cell signaling mechanism relies on the production, release, and detection of small signal molecules called autoinducers. The accumulation of these molecules in the environment enables bacteria to sense their population density and, in response, regulate gene expression to orchestrate group activities such as biofilm formation, virulence factor production, and antibiotic resistance. The discovery of novel QS signals is paramount for understanding bacterial pathogenesis and for the development of innovative anti-infective therapies. This technical guide delves into the discovery and characterization of methyl 3-hydroxymyristate (3-OH MAME) as a key quorum sensing signal in the plant pathogen Ralstonia solanacearum.

The Discovery of Methyl 3-Hydroxymyristate as a Quorum Sensing Signal

The identification of methyl 3-hydroxymyristate as a quorum sensing signal emerged from studies on the phc regulatory system in Ralstonia solanacearum, a bacterium responsible for the devastating bacterial wilt disease in a wide range of host plants. It was observed that a diffusible signal molecule was responsible for activating the Phc quorum sensing cascade, which in turn controls the expression of a large number of virulence genes.

Initial studies identified methyl 3-hydroxypalmitate (3-OH PAME) as a QS signal in some R. solanacearum strains. However, further investigations revealed that other strains, such as OE1-1, did not produce 3-OH PAME, suggesting the presence of a different signaling molecule. Through a series of meticulous experiments involving the analysis of culture extracts from a phcB mutant (deficient in signal production) and complementation assays, researchers successfully isolated and identified (R)-methyl 3-hydroxymyristate as the novel quorum sensing signal.[1][2]

The Methyl 3-Hydroxymyristate Signaling Pathway

The 3-OH MAME-mediated quorum sensing pathway in Ralstonia solanacearum is a complex and tightly regulated system. The core components of this signaling cascade have been elucidated through genetic and biochemical studies.[1][3]

-

Synthesis of the Signal: The biosynthesis of (R)-methyl 3-hydroxymyristate is catalyzed by the methyltransferase PhcB.[1][2] This enzyme is responsible for the methylation of a 3-hydroxymyristate precursor.

-

Signal Perception: The extracellular accumulation of 3-OH MAME is detected by the sensor histidine kinase PhcS, which is located in the bacterial inner membrane.[1]

-

Phosphorylation Cascade: Upon binding of 3-OH MAME, PhcS autophosphorylates and subsequently transfers the phosphoryl group to the response regulators PhcQ and PhcR.[4]

-

Activation of the Master Regulator: The phosphorylated PhcQ and PhcR, in turn, activate the global transcriptional regulator PhcA.[4]

-

Global Gene Regulation: Activated PhcA then modulates the expression of a vast regulon, encompassing hundreds of genes involved in virulence, biofilm formation, exopolysaccharide (EPS) production, and secondary metabolism.[3]

Quantitative Data on Methyl 3-Hydroxymyristate Activity

The following tables summarize the quantitative effects of methyl 3-hydroxymyristate on various phenotypes and gene expression in Ralstonia solanacearum.

Table 1: Effect of Methyl 3-Hydroxymyristate on Phenotypic Traits

| Phenotype | Bacterial Strain(s) | 3-OH MAME Concentration | Observed Effect | Reference(s) |

| Exopolysaccharide (EPS) Production | R. solanacearum OE1-1 | 1.0 µM | Restoration of EPS production in a phcB mutant. | [5] |

| Biofilm Formation | R. solanacearum OE1-1 | 100 nM | Induction of mushroom-type biofilm formation in a phcB mutant. | [4] |

| Cell Aggregation | R. solanacearum OE1-1, ΔphcB | Not specified (exogenous application) | Increased cell aggregation in the ΔphcB mutant. | [6] |

Table 2: Effect of Methyl 3-Hydroxymyristate on Gene Expression

| Gene | Bacterial Strain | 3-OH MAME Concentration | Fold Change in Expression | Reference(s) |

| phcA | R. solanacearum ΔphcB | Not specified (exogenous application) | Increased expression relative to untreated ΔphcB. | [6] |

| epsB | R. solanacearum ΔphcB | 0.1 µM | Increased expression relative to untreated ΔphcB. | [4] |

| ralA | R. solanacearum ΔphcB | 0.1 µM | Increased expression relative to untreated ΔphcB. | [4] |

| fliC | R. solanacearum ΔphcB | 0.1 µM | Decreased expression relative to untreated ΔphcB. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the identification and characterization of methyl 3-hydroxymyristate as a quorum sensing signal.

Protocol 1: Extraction and Purification of Methyl 3-Hydroxymyristate

This protocol is adapted from methodologies described for the purification of quorum sensing signals from bacterial cultures.[2]

1. Bacterial Culture and Extraction: a. Grow Ralstonia solanacearum strain OE1-1 in a suitable liquid medium (e.g., B medium) to the desired cell density. b. Acidify the culture supernatant to pH 4.0 with HCl. c. Extract the supernatant twice with an equal volume of ethyl acetate. d. Pool the organic phases and dry over anhydrous sodium sulfate. e. Evaporate the solvent under reduced pressure to obtain a crude extract.

2. Chromatographic Purification: a. Resuspend the crude extract in a minimal volume of a suitable solvent (e.g., methanol). b. Subject the extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate. c. Collect fractions and test for activity using a bioassay (see Protocol 3). d. Pool the active fractions and concentrate. e. Further purify the active fraction using high-performance liquid chromatography (HPLC) with a C18 reverse-phase column and a suitable mobile phase (e.g., a gradient of acetonitrile and water). f. Collect the peak corresponding to the active compound.

3. Structure Elucidation: a. Analyze the purified compound using gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy to determine its chemical structure.

Protocol 2: Quantification of Methyl 3-Hydroxymyristate by GC-MS

This protocol provides a general framework for the quantitative analysis of 3-OH MAME. Specific parameters may need to be optimized for the instrument used.

1. Sample Preparation and Derivatization: a. To a dried sample extract or a known amount of 3-OH MAME standard, add 50 µL of pyridine to dissolve the residue. b. Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane - BSTFA + 1% TMCS). c. Cap the vial tightly and heat at 60°C for 30 minutes to facilitate the derivatization of the hydroxyl group. d. Cool the sample to room temperature before injection.

2. GC-MS Analysis: a. Gas Chromatograph (GC) Conditions:

- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

- Injector Temperature: 250°C.

- Oven Temperature Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

- Carrier Gas: Helium at a constant flow rate. b. Mass Spectrometer (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the derivatized 3-OH MAME.

- Scan Mode: Full scan for qualitative confirmation.

3. Quantification: a. Prepare a calibration curve using known concentrations of derivatized 3-OH MAME standards. b. Analyze the samples and quantify the amount of 3-OH MAME by comparing the peak areas to the calibration curve.

Protocol 3: Biofilm Formation Assay

This protocol details the use of crystal violet staining to quantify biofilm formation.

1. Inoculation and Biofilm Growth: a. Grow R. solanacearum strains overnight in a suitable liquid medium. b. Dilute the overnight cultures to a standardized optical density (e.g., OD600 of 0.1) in fresh medium. c. For testing the effect of 3-OH MAME, add the desired concentrations of the signal molecule to the medium of a phcB mutant. d. Dispense 200 µL of the bacterial suspension into the wells of a 96-well microtiter plate. e. Incubate the plate under static conditions at 28°C for 24-48 hours.

2. Crystal Violet Staining: a. Carefully discard the planktonic culture from each well. b. Gently wash the wells twice with 200 µL of sterile distilled water to remove non-adherent cells. c. Add 200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes. d. Remove the crystal violet solution and wash the wells thoroughly with distilled water until the washing water is clear. e. Dry the plate, for example, by inverting it on a paper towel.

3. Quantification: a. Solubilize the bound crystal violet by adding 200 µL of 30% (v/v) acetic acid or 95% ethanol to each well. b. Incubate for 15-30 minutes at room temperature with gentle shaking. c. Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. d. Measure the absorbance at a wavelength between 550 and 595 nm using a microplate reader.

Protocol 4: Exopolysaccharide (EPS) Quantification Assay

This protocol describes the quantification of EPS I, a major virulence factor in R. solanacearum, using an enzyme-linked immunosorbent assay (ELISA).

1. Sample Preparation: a. Grow R. solanacearum strains in a suitable liquid medium (e.g., quarter-strength M63 medium) with or without the addition of 3-OH MAME. b. Pellet the bacterial cells by centrifugation. c. Collect the supernatant containing the secreted EPS.

2. ELISA Procedure: a. Coat the wells of a microtiter plate with a specific anti-R. solanacearum EPS I antibody. b. Block non-specific binding sites with a blocking buffer (e.g., bovine serum albumin in phosphate-buffered saline). c. Add the culture supernatants (and standards of known EPS I concentrations) to the wells and incubate. d. Wash the wells to remove unbound antigens. e. Add a second, enzyme-conjugated anti-EPS I antibody and incubate. f. Wash the wells to remove the unbound conjugated antibody. g. Add a substrate for the enzyme that produces a colorimetric reaction. h. Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

3. Quantification: a. Generate a standard curve using the absorbance values of the known EPS I concentrations. b. Determine the concentration of EPS I in the culture supernatants by interpolating their absorbance values on the standard curve.

Conclusion and Future Directions

The discovery of methyl 3-hydroxymyristate as a quorum sensing signal in Ralstonia solanacearum has significantly advanced our understanding of bacterial communication and its role in plant pathogenesis. The elucidation of the 3-OH MAME signaling pathway provides a wealth of potential targets for the development of novel anti-virulence strategies. By disrupting this communication system, it may be possible to control bacterial wilt disease without exerting strong selective pressure for the development of resistance, a common drawback of traditional antibiotics.

Future research in this area should focus on several key aspects. A more detailed quantitative understanding of the dose-dependent effects of 3-OH MAME on the entire PhcA regulon is needed. High-throughput screening for antagonists of the PhcS receptor could lead to the identification of potent quorum quenching compounds. Furthermore, investigating the diversity of quorum sensing signals within the Ralstonia genus could reveal new variations of this communication system and provide broader insights into bacterial evolution and adaptation. The knowledge and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals dedicated to combating the threat of bacterial diseases.

References

- 1. static.igem.org [static.igem.org]

- 2. PhcX Is a LqsR-family response regulator that contributes to Ralstonia solanacearum virulence and regulates multiple virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomic comparison of Ralstonia solanacearum strains reveals temperature dependent virulence factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Single Regulator Mediates Strategic Switching between Attachment/Spread and Growth/Virulence in the Plant Pathogen Ralstonia solanacearum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparative transcriptomic studies identify specific expression patterns of virulence factors under the control of the master regulator PhcA in the Ralstonia solanacearum species complex - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Methyl 3-hydroxymyristate: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxymyristate, also known as methyl 3-hydroxytetradecanoate, is a fatty acid methyl ester with significant biological relevance, particularly in the field of microbiology. Its (R)-enantiomer acts as a crucial quorum-sensing signal molecule in the plant pathogenic bacterium Ralstonia solanacearum, regulating the expression of virulence factors.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key experimental protocols related to Methyl 3-hydroxymyristate, tailored for professionals in research and drug development.

Chemical Structure and Identification

Methyl 3-hydroxymyristate is a 15-carbon chain fatty acid methyl ester with a hydroxyl group at the C-3 position. The presence of a chiral center at the third carbon results in two enantiomers: (R)- and (S)-Methyl 3-hydroxymyristate. The (3R) configuration is of particular biological importance due to its role in bacterial cell-to-cell communication.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | methyl 3-hydroxytetradecanoate |

| Synonyms | Methyl 3-hydroxymyristate, 3-OH MAME |

| CAS Number | 55682-83-2 (racemic), 76062-97-0 ((R)-enantiomer) |

| Molecular Formula | C15H30O3 |

| Molecular Weight | 258.40 g/mol |

| InChI | InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-14(16)13-15(17)18-2/h14,16H,3-13H2,1-2H3 |

| InChIKey | UOZZAMWODZQSOA-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCCC(CC(=O)OC)O |

Physicochemical Properties

The physicochemical properties of Methyl 3-hydroxymyristate are essential for its handling, formulation, and analysis.

Table 2: Physical and Chemical Properties

| Property | Value | Reference |

| Physical State | Colorless to light yellow liquid or solid | [3][4] |

| Melting Point | 39-40 °C (predicted for (R)-enantiomer) | [5] |

| Boiling Point | 359.1 ± 15.0 °C (predicted) | [5] |

| Density | 0.931 ± 0.06 g/cm³ (predicted) | [5] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [3] |

Biological Activity: Quorum Sensing in Ralstonia solanacearum

(R)-Methyl 3-hydroxymyristate is a key signaling molecule in the phc quorum-sensing (QS) system of Ralstonia solanacearum. This system allows the bacteria to coordinate their gene expression in a cell-density-dependent manner, which is crucial for their virulence.

The signaling pathway can be summarized as follows:

-

Synthesis: The methyltransferase PhcB synthesizes (R)-Methyl 3-hydroxymyristate (3-OH MAME).[2][6]

-

Sensing: As the bacterial population density increases, the extracellular concentration of 3-OH MAME rises. This signal is then recognized and sensed by the histidine kinase PhcS.[2][6][7]

-

Signal Transduction: Upon binding of 3-OH MAME, PhcS, in conjunction with PhcR and PhcQ, initiates a phosphorylation cascade.[7]

-

Transcriptional Regulation: This cascade leads to the activation of the master transcriptional regulator, PhcA.[7][8]

-

Virulence Factor Expression: Activated PhcA then modulates the expression of a wide array of genes, including those responsible for the production of exopolysaccharides (EPS), cell wall-degrading enzymes, and other virulence factors, ultimately leading to the manifestation of bacterial wilt disease in host plants.[5][9]

Experimental Protocols

Synthesis of (R)-Methyl 3-hydroxymyristate

A common method for the synthesis of (R)-Methyl 3-hydroxymyristate involves the esterification of (R)-3-hydroxymyristic acid.

Materials:

-

(R)-3-hydroxymyristic acid

-

Anhydrous methanol

-

Anhydrous 1,2-dichloroethane

-

Concentrated sulfuric acid

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Organic solvents for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve poly-[(R)-3-hydroxybutyric acid] (a precursor for the chiral alcohol) in 1,2-dichloroethane and heat at reflux.[10]

-

Add a solution of concentrated sulfuric acid in methanol and continue to reflux for an extended period (e.g., 3 days) to achieve depolymerization and methanolysis.[10]

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous phase with an organic solvent such as diethyl ether.

-

Wash the combined organic extracts with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude (R)-Methyl 3-hydroxybutanoate (a related compound) by distillation under reduced pressure.[10] A similar procedure can be adapted for the longer chain myristate derivative.

Note: This is a generalized procedure based on the synthesis of a similar compound. The specific reaction conditions, such as temperature, time, and stoichiometry, may need to be optimized for the synthesis of Methyl 3-hydroxymyristate.

Purification by Column Chromatography

Purification of Methyl 3-hydroxymyristate from a reaction mixture or a biological extract can be achieved using column chromatography.

Materials:

-

Silica gel or Florisil for column packing

-

Hexane

-

Diethyl ether or Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of the stationary phase (e.g., Florisil) in hexane and pack it into a glass column (e.g., a Pasteur pipette for small scale).

-

Wash the packed column with a non-polar solvent mixture like hexane/diethyl ether (95/5, v/v).

-

Dissolve the crude sample containing Methyl 3-hydroxymyristate in a minimal amount of the same solvent mixture and load it onto the column.

-

Elute non-polar impurities with the initial solvent mixture.

-

Elute the Methyl 3-hydroxymyristate using a more polar solvent, such as ethyl acetate.[11]

-

Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain the purified Methyl 3-hydroxymyristate.[11]

GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the identification and quantification of Methyl 3-hydroxymyristate. Due to the presence of a hydroxyl group, derivatization is typically required to increase volatility and improve chromatographic performance.

1. Derivatization (Silylation):

This protocol is for the formation of trimethylsilyl (TMS) derivatives.

Materials:

-

Dried sample containing Methyl 3-hydroxymyristate

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)

-

Reaction vial with a screw cap

-

Heating block or oven

Procedure:

-

Place the dried sample in a reaction vial.

-

Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).[12][13]

-

Tightly cap the vial and heat at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 60 minutes) to ensure complete derivatization.[12][13][14]

-

After cooling, the sample is ready for injection into the GC-MS system.[12][14]

2. GC-MS Instrumentation and Conditions:

The following are general GC-MS parameters that can be optimized for the analysis of derivatized Methyl 3-hydroxymyristate.

Table 3: Example GC-MS Parameters

| Parameter | Condition |

| Gas Chromatograph | |

| Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow |

| Injection Mode | Split or splitless |

| Inlet Temperature | 250 °C |

| Oven Program | Initial temp: 100 °C, hold for 2 min; Ramp to 240 °C at 2 °C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Scan Range | m/z 40-430 |

| Data Acquisition | Full scan for identification, Selected Ion Monitoring (SIM) for quantification |

Note: The oven temperature program and other parameters should be optimized based on the specific instrument and column used to achieve the best separation and sensitivity.

Conclusion

Methyl 3-hydroxymyristate is a fatty acid methyl ester with significant biological roles, particularly as a quorum-sensing signal in Ralstonia solanacearum. Understanding its chemical structure, properties, and the methodologies for its synthesis and analysis is crucial for researchers in microbiology, natural product chemistry, and drug development. This guide provides a foundational overview and detailed protocols to facilitate further investigation and application of this important molecule.

References

- 1. 3-Hydroxy-Fatty Acid Analysis by Gas Chromatography-Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 2. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 5. Frontiers | Modulation of Inter-kingdom Communication by PhcBSR Quorum Sensing System in Ralstonia solanacearum Phylotype I Strain GMI1000 [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. PhcX Is a LqsR-family response regulator that contributes to Ralstonia solanacearum virulence and regulates multiple virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rootbiome.tamu.edu [rootbiome.tamu.edu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. FA purification | Cyberlipid [cyberlipid.gerli.com]

- 12. benchchem.com [benchchem.com]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Derivatization techniques for free fatty acids by GC [restek.com]

The Ubiquitous Signal: A Technical Guide to the Natural Occurrence of Methyl 3-Hydroxymyristate in Microbial Ecosystems

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-hydroxymyristate (M3HM), a naturally occurring fatty acid methyl ester, has emerged as a significant signaling molecule in various microbial ecosystems. Its role as a quorum-sensing signal in the plant pathogen Ralstonia solanacearum has been a particular focus of research, highlighting its importance in regulating virulence and other cellular processes. This technical guide provides an in-depth overview of the natural occurrence of Methyl 3-hydroxymyristate, its biosynthesis, and the analytical methods for its detection and quantification. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and exploit this microbial signaling molecule.

I. Natural Occurrence and Quantitative Data

Methyl 3-hydroxymyristate, particularly its (R)-enantiomer, is a crucial quorum-sensing (QS) signal in certain strains of the plant pathogenic bacterium Ralstonia solanacearum.[1][2] This molecule, designated as (R)-3-OH MAME, is part of the phc quorum-sensing system that regulates the expression of virulence factors and secondary metabolites.[1][2] The biosynthesis of (R)-3-OH MAME is carried out by the methyltransferase PhcB, and it is sensed by the histidine kinase PhcS.[1][2]

The concentration of Methyl 3-hydroxymyristate is critical for its function as a signaling molecule. The following table summarizes the quantitative data available for the induction of quorum-sensing-related phenotypes in Ralstonia solanacearum.

| Microbial System | Analyte | Method | Concentration | Biological Effect | Reference |

| Ralstonia solanacearum | (R)-Methyl 3-hydroxymyristate | Disc diffusion assay | 0.04 nmol/disc (MEC) | Induction of exopolysaccharide (EPS) production | [2] |

| Ralstonia solanacearum | Methyl 3-hydroxymyristate | Exogenous application | 0.1 µM | Enhanced PhcA activation pathway | [3] |

MEC: Minimum Effective Concentration

While the primary research has focused on R. solanacearum, the presence of 3-hydroxy fatty acids as components of lipopolysaccharides (LPS) in Gram-negative bacteria suggests that their methyl esters may be more widespread in microbial ecosystems. Further research is needed to quantify the natural abundance of Methyl 3-hydroxymyristate in diverse environments such as soil, marine sediments, and various plant-associated microbiomes.

II. Biosynthesis and Signaling Pathway

The biosynthesis of (R)-methyl 3-hydroxymyristate in Ralstonia solanacearum is a key step in its quorum-sensing circuit. The enzyme PhcB, an S-adenosyl-L-methionine (SAM)-dependent methyltransferase, catalyzes the methylation of (R)-3-hydroxymyristic acid to form (R)-3-OH MAME.[2][4]

The (R)-3-OH MAME molecule acts as a diffusible signal that, upon reaching a threshold concentration, is detected by the sensor histidine kinase PhcS, which is part of a two-component system that includes PhcR and PhcQ.[4][5][6] This binding event initiates a phosphorylation cascade that ultimately leads to the activation of the global transcriptional regulator PhcA.[5][6] Activated PhcA then modulates the expression of a wide array of genes, including those responsible for the production of exopolysaccharides (EPS), cell wall-degrading enzymes, and other virulence factors.[5][7][8][9][10]

III. Experimental Protocols

The accurate detection and quantification of Methyl 3-hydroxymyristate in microbial samples are crucial for understanding its biological roles. The following sections provide detailed protocols for the extraction, purification, and analysis of this compound.

A. Lipid Extraction from Bacterial Culture (Modified Bligh & Dyer Method)

This protocol describes the extraction of total lipids from a bacterial culture.

Materials:

-

Bacterial culture

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water

-

Glass centrifuge tubes with Teflon-lined caps

-

Vortex mixer

-

Centrifuge

-

Pasteur pipettes

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation: For each 1 mL of bacterial culture (or cell suspension), transfer to a glass centrifuge tube.[11][12]

-

Solvent Addition (Single Phase): Add 3.75 mL of a 1:2 (v/v) mixture of chloroform:methanol to the sample.[11][12]

-

Homogenization: Vortex the mixture vigorously for 10-15 minutes to ensure thorough mixing and cell lysis.[12][13]

-

Phase Separation:

-

Centrifugation: Centrifuge the tubes at 1000 x g for 5-10 minutes at room temperature to achieve a clear separation of the two phases.[11] The lower phase will be the chloroform layer containing the lipids, and the upper phase will be the aqueous methanol layer.

-

Lipid Collection: Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower chloroform layer.[11][13] Transfer the chloroform extract to a clean glass tube. For quantitative recovery, a second extraction of the remaining aqueous phase and cell debris with 1.25 mL of chloroform can be performed, and the chloroform layers pooled.[13][14]

-

Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas.

-

Storage: Store the dried lipid extract at -20°C or -80°C under an inert atmosphere until further analysis.

B. Purification by Solid-Phase Extraction (SPE)

This protocol describes the fractionation of the total lipid extract to isolate the neutral lipid fraction, which will contain Methyl 3-hydroxymyristate.

Materials:

-

Dried total lipid extract

-

Aminopropyl-bonded silica SPE cartridges

-

Chloroform

-

2-Propanol

-

Hexane

-

Diethyl ether

-

Acetic acid

-

Methanol

-

SPE manifold

-

Collection tubes

Procedure:

-

Cartridge Conditioning:

-

Pass 5 mL of methanol through the aminopropyl SPE cartridge.

-

Equilibrate the cartridge with 5 mL of chloroform. Do not allow the cartridge to go dry.

-

-

Sample Loading:

-

Re-dissolve the dried lipid extract in a minimal volume of chloroform (e.g., 200-500 µL).

-

Load the re-dissolved sample onto the conditioned SPE cartridge.

-

-

Elution of Neutral Lipids:

-

Elute the neutral lipid fraction, which includes fatty acid methyl esters, with 10 mL of a 2:1 (v/v) mixture of chloroform:2-propanol.[15]

-

Collect this fraction in a clean collection tube.

-

-

Elution of Other Lipid Classes (Optional):

-

To elute free fatty acids, pass 10 mL of 2% acetic acid in diethyl ether through the cartridge.

-

To elute phospholipids, pass 10 mL of methanol through the cartridge.[15]

-

-

Drying: Evaporate the collected neutral lipid fraction to dryness under a gentle stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried neutral lipid fraction in a suitable solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.

C. Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general procedure for the GC-MS analysis of Methyl 3-hydroxymyristate. Derivatization is typically not required for this compound as it is already a methyl ester.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or equivalent).

-

Mass Spectrometer: Capable of electron ionization (EI) and selected ion monitoring (SIM).

-

Injector Temperature: 250-280°C

-

Injection Mode: Splitless (for trace analysis) or split.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp to 250°C at 15°C/min.

-

Hold at 250°C for 5 minutes.

-

(Note: This program should be optimized for the specific instrument and column used).

-

-

MS Transfer Line Temperature: 280-300°C

-

Ion Source Temperature: 230°C

-

Ionization Energy: 70 eV

-

Acquisition Mode:

Procedure:

-

Calibration: Prepare a series of calibration standards of authentic Methyl 3-hydroxymyristate of known concentrations in the same solvent as the final sample extract.

-

Sample Injection: Inject an aliquot (e.g., 1 µL) of the reconstituted sample extract and the calibration standards into the GC-MS system.

-

Data Analysis:

-

Identification: Confirm the identity of Methyl 3-hydroxymyristate in the sample by comparing its retention time and mass spectrum with that of the authentic standard.

-

Quantification: In SIM mode, integrate the peak area of a characteristic quantifier ion for Methyl 3-hydroxymyristate. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of Methyl 3-hydroxymyristate in the sample by interpolating its peak area on the calibration curve.

-

IV. Conclusion

Methyl 3-hydroxymyristate is a key signaling molecule in certain microbial ecosystems, with a well-defined role in the regulation of virulence in Ralstonia solanacearum. The protocols and information provided in this technical guide offer a comprehensive resource for researchers interested in studying this important biomolecule. Further investigations into the broader occurrence and functions of Methyl 3-hydroxymyristate in diverse microbial communities will undoubtedly reveal new insights into the complex chemical communication that governs microbial interactions and their impact on the environment and host organisms. This knowledge will be invaluable for the development of novel strategies in agriculture, medicine, and biotechnology.

References

- 1. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. annualreviews.org [annualreviews.org]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. The Global Virulence Regulator PhcA Negatively Controls the Ralstonia solanacearum hrp Regulatory Cascade by Repressing Expression of the PrhIR Signaling Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | PhcA and PhcR Regulate Ralsolamycin Biosynthesis Oppositely in Ralstonia solanacearum [frontiersin.org]

- 9. journals.asm.org [journals.asm.org]

- 10. journals.asm.org [journals.asm.org]

- 11. tabaslab.com [tabaslab.com]

- 12. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]

- 13. aquaculture.ugent.be [aquaculture.ugent.be]

- 14. biochem.wustl.edu [biochem.wustl.edu]

- 15. Separation of lipid classes by solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Development of a GC-MS/SIM method for the determination of phytosteryl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Initial Studies on the Biological Activity of Methyl 3-hydroxymyristate: A Technical Guide

This technical guide provides an in-depth overview of the initial scientific research into the biological activity of Methyl 3-hydroxymyristate (M3HM). The content is tailored for researchers, scientists, and professionals in the field of drug development, presenting a comprehensive summary of current knowledge, experimental methodologies, and key findings. The primary focus of existing research has been on the role of (R)-methyl 3-hydroxymyristate as a quorum-sensing (QS) signal molecule in the plant pathogenic bacterium Ralstonia solanacearum.

Executive Summary

Methyl 3-hydroxymyristate, specifically the (R)-enantiomer, has been identified as a crucial diffusible signal molecule that mediates the phc quorum-sensing system in Ralstonia solanacearum.[1][2][3] This system is a key regulator of the bacterium's virulence, controlling the expression of a wide array of genes responsible for pathogenicity.[2][4] M3HM is synthesized by the methyltransferase PhcB and is sensed by the sensor histidine kinase PhcS.[1][3] This interaction initiates a signaling cascade that ultimately leads to the functional activation of the global transcriptional regulator PhcA, which modulates the expression of virulence factors such as exopolysaccharides (EPS), secondary metabolites, and enzymes involved in plant cell wall degradation.[2][3][4]

Current research has extensively characterized this signaling pathway and its impact on R. solanacearum's physiology and virulence. However, studies on the biological activities of Methyl 3-hydroxymyristate in other contexts, such as its potential anti-inflammatory or broader antimicrobial effects, are limited at present. This guide will focus on the well-documented role of M3HM in bacterial quorum sensing.

Quorum-Sensing Activity in Ralstonia solanacearum

The core biological activity of (R)-methyl 3-hydroxymyristate identified to date is its function as a quorum-sensing signal in the Ralstonia solanacearum species complex. This communication system allows the bacteria to coordinate gene expression in a cell-density-dependent manner, leading to a collective pathogenic behavior.

Signaling Pathway

The phc quorum-sensing circuit is a complex and tightly regulated pathway. The key components and their interactions are outlined below.

Caption: The Phc Quorum-Sensing Signaling Pathway in R. solanacearum.

Quantitative Data on Biological Activity

The following tables summarize the key quantitative data from initial studies on the biological activity of (R)-methyl 3-hydroxymyristate and related compounds.

| Compound | Bioassay | Organism | Metric | Value | Reference |

| (R)-Methyl 3-hydroxymyristate | EPS Production Induction | R. solanacearum (ΔphcB mutant) | MEC | 0.04 nmol/disc | [3] |

| (S)-Methyl 3-hydroxymyristate | EPS Production Induction | R. solanacearum (ΔphcB mutant) | MEC | ~0.4 nmol/disc | [3] |

| (R)-Methyl 3-hydroxypalmitate | EPS Production Induction | R. solanacearum (ΔphcB mutant) | MEC | ~0.08 nmol/disc | [3] |

| Methyl myristate | EPS Production Induction | R. solanacearum (ΔphcB mutant) | MEC | >100 nmol/disc | [3] |

| (R)-Methyl 3-hydroxymyristate | EPS I Production Enhancement | R. solanacearum (OE1-1) | Concentration | 0.1 µM | [5] |

Table 1: Structure-Activity Relationship of M3HM and Analogs in EPS Production.

| Parameter | Method | Value | Reference |

| Molecular Weight | ESI-MS | 258 Da | [3] |

| Mass-to-charge ratio ([M+H]+) | ESI-MS | 259 | [3] |

| Hydroxymethine Carbon (C-3) | 13C NMR | δC = 68.0 ppm | [3] |

| Methyl Ester Group (Carbonyl) | 13C NMR | δC = 173.6 ppm | [3] |

| Methyl Ester Group (Methyl) | 13C NMR | δC = 51.8 ppm | [3] |

Table 2: Physicochemical Properties of the Active Quorum-Sensing Signal.

Experimental Protocols

This section details the methodologies employed in the foundational studies of Methyl 3-hydroxymyristate's biological activity.

Isolation and Purification of M3HM

The following workflow outlines the general procedure for isolating M3HM from R. solanacearum cultures.

Caption: Workflow for Isolation and Identification of M3HM.

Protocol Details:

-

Bacterial Culture: R. solanacearum strain OE1-1 is cultured on a suitable medium (e.g., CPG agar) until sufficient growth is achieved.[3]

-

Extraction: The agar cultures are extracted with ethyl acetate (EtOAc) to obtain a crude extract containing the signaling molecules.[3]

-

Silica Gel Chromatography: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and EtOAc. Fractions are collected based on the polarity of the compounds.[3]

-

Reversed-Phase HPLC: Active fractions from the silica gel chromatography are further purified by reversed-phase high-performance liquid chromatography (HPLC).[3]

-

Bioassay-Guided Fractionation: Throughout the purification process, fractions are tested for their ability to induce exopolysaccharide (EPS) production in a reporter strain, typically a ΔphcB mutant of R. solanacearum which cannot produce its own M3HM.[3]

-

Structure Elucidation: The purified active compound is subjected to mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to determine its chemical structure. The absolute stereochemistry is determined by chiral LC-MS analysis.[3]

Exopolysaccharide (EPS) Induction Bioassay

This bioassay is a primary method for assessing the activity of M3HM.

Protocol Details:

-

Reporter Strain Preparation: A lawn of the ΔphcB mutant of R. solanacearum is spread on a suitable agar medium. This strain is non-mucoid as it cannot produce EPS without an external signal.[3]

-

Sample Application: A sterile paper disc impregnated with the test compound (e.g., purified M3HM, HPLC fractions, or synthetic analogs) is placed on the agar plate.[3]

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 28-30°C) for a sufficient period.

-

Observation: A positive result is indicated by the appearance of a mucoid (slimy) zone around the paper disc, signifying the induction of EPS production in the reporter strain.[3]

Gene Expression Analysis

Quantitative reverse transcription PCR (qRT-PCR) is used to measure the effect of M3HM on the expression of target genes.

Protocol Details:

-

Bacterial Culture and Treatment: R. solanacearum strains (e.g., wild-type, ΔphcB, ΔphcR, ΔphcQ) are grown in a suitable liquid medium (e.g., quarter-strength M63) to a specific optical density (e.g., OD600 = 0.01).[5] Cultures are treated with a defined concentration of M3HM (e.g., 0.1 µM) or a vehicle control.[5]

-

RNA Extraction: Total RNA is extracted from the bacterial cells using a standardized protocol.[6]

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qPCR: The cDNA is used as a template for quantitative PCR with primers specific for target genes (e.g., epsB, ralA, fliC) and a housekeeping gene for normalization (e.g., rpoD).[6]

-

Data Analysis: The relative expression levels of the target genes are calculated and compared between treated and untreated samples.[6]

Other Potential Biological Activities (Areas for Future Research)

While the role of Methyl 3-hydroxymyristate in quorum sensing in R. solanacearum is well-established, its broader biological activities remain largely unexplored. Initial searches did not yield significant data on anti-inflammatory, general antimicrobial, or effects on eukaryotic cells. The structural similarity of M3HM to fatty acid esters suggests that it could potentially interact with biological membranes or lipid-binding proteins in other organisms, but this is speculative and requires experimental validation. Future research in these areas could uncover novel therapeutic or biotechnological applications for this molecule.

Conclusion

The initial studies on the biological activity of Methyl 3-hydroxymyristate have firmly established its role as a key quorum-sensing signal in the plant pathogen Ralstonia solanacearum. The detailed characterization of the Phc signaling pathway provides a solid foundation for developing strategies to disrupt this communication system and thereby control bacterial wilt disease. While the current body of knowledge is predominantly focused on this single, albeit significant, biological activity, the potential for other functions of this molecule presents an exciting avenue for future research. This guide summarizes the foundational knowledge and provides a framework for further investigation into the multifaceted biological activities of Methyl 3-hydroxymyristate.

References

- 1. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. PhcX Is a LqsR-family response regulator that contributes to Ralstonia solanacearum virulence and regulates multiple virulence factors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Unveiling the Production Landscape of Methyl 3-hydroxymyristate: A Technical Guide for Researchers

A deep dive into the biosynthesis, extraction, and potential therapeutic applications of a key bacterial signaling molecule.

This technical guide offers a comprehensive exploration of Methyl 3-hydroxymyristate (M3H), a fatty acid-derived signaling molecule primarily produced by bacteria within the Ralstonia genus. This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies, quantitative data, and visualizations to facilitate further investigation into this compound and its producing organisms.

The Microbial Producers of Methyl 3-hydroxymyristate: A Focus on Ralstonia

Current scientific literature predominantly identifies bacteria belonging to the Ralstonia genus as the producers of Methyl 3-hydroxymyristate. This molecule, specifically (R)-methyl 3-hydroxymyristate ((R)-3-OH MAME), functions as a crucial quorum-sensing (QS) signal in these microorganisms[1][2]. Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression in response to population density.

The diversity within the Ralstonia solanacearum species complex is notable, with different strains producing distinct signaling molecules. While some strains, such as Ralstonia pseudosolanacearum strain OE1-1, produce Methyl 3-hydroxymyristate, others utilize Methyl 3-hydroxypalmitate (3-OH PAME) for quorum sensing[1][2]. This specificity in signal production and reception highlights the evolutionary divergence within this group of bacteria[2]. The classification of Ralstonia solanacearum into phylotypes further organizes this diversity, with different phylotypes often exhibiting distinct geographical origins and host ranges[3][4].

Table 1: Bacterial Producers of Methyl 3-hydroxymyristate and Related Signaling Molecules

| Bacterial Species/Strain | Compound Produced | Function |

| Ralstonia pseudosolanacearum strain OE1-1 | (R)-Methyl 3-hydroxymyristate (3-OH MAME) | Quorum Sensing Signal |

| Ralstonia solanacearum (various strains) | (R)-Methyl 3-hydroxymyristate (3-OH MAME) | Quorum Sensing Signal |

| Ralstonia solanacearum strain AW1 | (R)-Methyl 3-hydroxypalmitate (3-OH PAME) | Quorum Sensing Signal |

The Quorum-Sensing Signaling Pathway in Ralstonia

In Ralstonia species that produce Methyl 3-hydroxymyristate, the molecule plays a central role in regulating virulence and other physiological processes. The biosynthesis and signal transduction pathway are intricate and involve a series of dedicated proteins.

The synthesis of (R)-3-OH MAME is catalyzed by the methyltransferase PhcB[2]. Once the extracellular concentration of (R)-3-OH MAME reaches a certain threshold, it is sensed by the histidine kinase PhcS[2]. This binding event initiates a phosphorylation cascade that ultimately leads to the activation of the transcriptional regulator PhcA. Activated PhcA then modulates the expression of a wide array of genes, including those responsible for the production of virulence factors such as exopolysaccharides (EPS), which are critical for plant pathogenesis[5][6].

Caption: Quorum-sensing signaling pathway in Ralstonia pseudosolanacearum.

Experimental Protocols

This section provides detailed methodologies for the cultivation of Ralstonia species, and the extraction, purification, and quantification of Methyl 3-hydroxymyristate.

Culture Optimization for Methyl 3-hydroxymyristate Production

To achieve optimal production of Methyl 3-hydroxymyristate, careful control of culture conditions is essential.

Materials:

-

Ralstonia solanacearum or Ralstonia pseudosolanacearum strain

-

CPG broth (1 g/L casamino acids, 10 g/L peptone, 5 g/L glucose)[7] or a suitable minimal medium.

-

Shaking incubator

-

Spectrophotometer

Protocol:

-

Inoculate a single colony of the desired Ralstonia strain into 10 mL of CPG broth in a 50 mL flask.

-

Incubate at 28-30°C with shaking at 200 rpm overnight to generate a starter culture.

-

Inoculate a larger volume of CPG broth (e.g., 1 L in a 2.8 L flask) with the starter culture to an initial optical density at 600 nm (OD600) of 0.05.

-

Incubate the production culture at 28-30°C with vigorous shaking (200-250 rpm).

-

Monitor bacterial growth by measuring the OD600 at regular intervals. The production of quorum-sensing molecules is often maximal during the late logarithmic to early stationary phase of growth.

-

Harvest the culture for extraction when it reaches the desired growth phase.

Caption: Workflow for culturing Ralstonia for M3H production.

Extraction and Purification of Methyl 3-hydroxymyristate

The following protocol details the extraction of Methyl 3-hydroxymyristate from the bacterial culture supernatant and its subsequent purification.

Materials:

-

Bacterial culture supernatant

-

Ethyl acetate

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Acetonitrile

-

Water (HPLC grade)

Protocol:

-

Centrifuge the bacterial culture at 8,000 x g for 15 minutes to pellet the cells.

-

Carefully decant the supernatant.

-

Extract the supernatant twice with an equal volume of ethyl acetate in a separatory funnel.

-

Pool the organic layers and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate and concentrate the extract under reduced pressure using a rotary evaporator.

-

Dissolve the crude extract in a small volume of acetonitrile.

-

Purify the Methyl 3-hydroxymyristate using a reversed-phase HPLC system with a C18 column. A gradient of acetonitrile in water is typically used for elution.

-

Collect fractions and analyze for the presence of the target compound using techniques such as mass spectrometry.

Caption: Workflow for M3H extraction and purification.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific method for the quantification of Methyl 3-hydroxymyristate.

Materials:

-

Purified Methyl 3-hydroxymyristate extract

-

Internal standard (e.g., methyl heptadecanoate)

-

Hexane (GC grade)

-

GC-MS system with a suitable capillary column (e.g., DB-5ms)

Protocol:

-

Sample Preparation: To a known volume of the extract, add a precise amount of the internal standard.

-

GC-MS Analysis:

-

Injector: Splitless mode at 250°C.

-

Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 50-500. For enhanced sensitivity, selected ion monitoring (SIM) can be used, targeting characteristic ions of Methyl 3-hydroxymyristate and the internal standard.

-

-

Quantification: Create a calibration curve using known concentrations of a pure Methyl 3-hydroxymyristate standard and the internal standard. The concentration of Methyl 3-hydroxymyristate in the sample can then be determined by comparing its peak area relative to the internal standard against the calibration curve.

Potential for Drug Development

While the primary known role of Methyl 3-hydroxymyristate is in bacterial communication, its chemical structure as a fatty acid methyl ester suggests potential for broader biological activities that could be relevant to drug development.

Antimicrobial Activity: Although direct studies on the antimicrobial properties of Methyl 3-hydroxymyristate against human pathogens are limited, other fatty acid methyl esters have demonstrated antimicrobial effects[8]. Further investigation into the spectrum of activity of M3H is warranted.

Anti-inflammatory Effects: Fatty acids and their derivatives are known to possess anti-inflammatory properties. For instance, methyl p-hydroxycinnamate has been shown to exert anti-inflammatory effects in macrophage cell lines[9]. Given the structural similarities, exploring the anti-inflammatory potential of Methyl 3-hydroxymyristate in relevant in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophages, could reveal novel therapeutic applications[10][11].

Cytotoxicity: The cytotoxic potential of Methyl 3-hydroxymyristate against cancer cell lines is an unexplored area. Various natural and synthetic esters have been evaluated for their anticancer properties[12][13][14][15]. Screening M3H against a panel of human cancer cell lines could identify potential leads for new anticancer agents.

Table 2: Potential Areas for Drug Development Research on Methyl 3-hydroxymyristate

| Area of Investigation | Rationale | Suggested In Vitro Models |

| Antimicrobial Activity | Other fatty acid methyl esters exhibit antimicrobial properties. | Broth microdilution assays against a panel of human pathogenic bacteria and fungi. |

| Anti-inflammatory Activity | Structural similarity to other anti-inflammatory esters. | LPS-stimulated RAW 264.7 or THP-1 macrophage cell lines; measurement of inflammatory mediators (e.g., NO, TNF-α, IL-6). |

| Cytotoxic Activity | Many natural esters show anticancer potential. | MTT or similar viability assays against a panel of human cancer cell lines (e.g., HeLa, HepG2, MCF-7). |

Conclusion

Methyl 3-hydroxymyristate represents a fascinating signaling molecule with a well-defined role in the quorum-sensing network of Ralstonia species. The detailed protocols and information provided in this guide are intended to serve as a valuable resource for researchers seeking to further elucidate the biology of this compound and explore its potential applications. The diversity of producers within the Ralstonia genus and the largely untapped potential for broader pharmacological activities make Methyl 3-hydroxymyristate a compelling subject for future scientific inquiry, particularly in the realm of drug discovery and development. Further research into its antimicrobial, anti-inflammatory, and cytotoxic properties could unveil novel therapeutic avenues.

References

- 1. researchgate.net [researchgate.net]

- 2. Methyl 3-Hydroxymyristate, a Diffusible Signal Mediating phc Quorum Sensing in Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. researchgate.net [researchgate.net]

- 5. researchmap.jp [researchmap.jp]

- 6. researchgate.net [researchgate.net]

- 7. Ralstonia solanacearum Pectin Methylesterase Is Required for Growth on Methylated Pectin but Not for Bacterial Wilt Virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methyl p‑hydroxycinnamate exerts anti‑inflammatory effects in mouse models of lipopolysaccharide‑induced ARDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. scielo.br [scielo.br]

- 13. mdpi.com [mdpi.com]

- 14. brieflands.com [brieflands.com]

- 15. Cytotoxic effects of extracts and isolated compounds from Ifloga spicata (forssk.) sch. bip against HepG-2 cancer cell line: Supported by ADMET analysis and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary research on the ecological significance of Methyl 3-hydroxymyristate.

An In-Depth Technical Guide on the Ecological Significance of Methyl 3-hydroxymyristate

Introduction

Methyl 3-hydroxymyristate (3-OH MAME), specifically the (R)-enantiomer, is a fatty acid methyl ester that functions as a crucial diffusible signal molecule in the ecological strategy of certain pathogenic bacteria.[1][2] Its primary and most well-documented role is as an autoinducer in the phc quorum sensing (QS) system of the Ralstonia solanacearum species complex (RSSC), a group of devastating plant pathogens responsible for bacterial wilt disease in a wide range of host plants.[3][4] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to monitor their population density and collectively alter gene expression.[5] By producing and sensing 3-OH MAME, these bacteria coordinate the expression of virulence factors, ensuring that energetically costly processes like host invasion and biofilm formation are initiated only when the bacterial population is dense enough to be effective.[6][7] This guide provides a detailed overview of the ecological role of 3-OH MAME, the signaling pathways it governs, quantitative data on its effects, and the experimental protocols used for its study.

Core Ecological Function: Quorum Sensing in Ralstonia solanacearum

The central ecological function of Methyl 3-hydroxymyristate is to mediate density-dependent gene regulation in RSSC.[3] This communication system, known as the phc QS system, is a master regulator of virulence, controlling approximately 30% of all genes in these bacteria.[4]

At low cell densities, the concentration of 3-OH MAME in the environment is negligible, and virulence genes are largely repressed. As the bacterial population multiplies, for instance within the xylem of a host plant, the extracellular concentration of 3-OH MAME surpasses a critical threshold.[6] This accumulation triggers a coordinated shift in the population's gene expression profile, leading to the upregulation of key virulence factors. These include:

-

Extracellular Polysaccharide (EPS) Production: Essential for biofilm formation, wilting induction, and protection against host defenses.[4][6]

-

Cell Wall-Degrading Enzymes: Such as cellulases and polygalacturonases, which facilitate host tissue degradation.[7]

-

Biofilm Formation: Structured communities of bacteria that adhere to surfaces, providing protection and facilitating colonization.[7]

Conversely, the phc system represses genes associated with motility and early-stage infection, such as those for flagella and the Type III secretion system, when the population density is high.[7] This tightly controlled regulation allows the bacteria to adapt their behavior to different stages of the infection cycle. It is noteworthy that different strains within the RSSC utilize either 3-OH MAME or a related molecule, methyl 3-hydroxypalmitate (3-OH PAME), as their primary QS signal, highlighting an evolutionary divergence in this critical signaling system.[1][2][3]

The phc Signaling Pathway

The perception and transduction of the 3-OH MAME signal involve a multi-component phosphorelay cascade. The key protein players are encoded by the phc operon (phcB, phcS, phcR, phcQ) and the separate phcA gene.

-

Signal Synthesis: The methyltransferase PhcB synthesizes (R)-methyl 3-hydroxymyristate from its precursor, (R)-3-hydroxymyristic acid, and a methyl donor.[1][2]

-

Signal Perception: As 3-OH MAME accumulates, it is detected by the membrane-bound sensor histidine kinase, PhcS .[1][8]

-

Signal Transduction: Upon binding 3-OH MAME, PhcS autophosphorylates. This phosphate group is then transferred through a two-component system involving the response regulators PhcR and PhcQ .[3][7]

-

Master Regulation: This signaling cascade ultimately leads to the functional activation of PhcA , a LysR-family transcriptional regulator.[6][9] Activated PhcA then directly or indirectly controls the expression of a vast network of downstream genes responsible for the various QS-regulated phenotypes, including virulence.[4][7]

Quantitative Data on the Effects of Methyl 3-hydroxymyristate

The biological activity of 3-OH MAME has been quantified through various experimental assays. The data demonstrate a direct relationship between signal concentration and the expression of virulence-related phenotypes.

| Parameter Measured | Organism/Strain | Condition | Result | Reference |

| Biofilm Formation | R. solanacearum OE1-1 | Addition of 0.1 µM 3-OH MAME to a phcB mutant (signal-deficient) | Restored cell aggregation/biofilm formation to wild-type levels. | [9] |

| Gene Expression (phcA) | R. solanacearum OE1-1 | Addition of 3-OH MAME to a phcB mutant | Significantly increased phcA transcript levels compared to the untreated mutant. | [9] |

| EPS Production | R. solanacearum OE1-1 ΔphcB | Diffusible plate assay with wild-type strain or 3-OH MAME extract | Induced mucoid colony phenotype (indicative of EPS production) in the signal-deficient mutant. | [8] |

| Structure-Activity | R. solanacearum OE1-1 ΔphcB | Comparison of 3-OH MAME enantiomers | (R)-3-OH MAME was the most active compound, with a lower minimum effective concentration (MEC) than the (S)-enantiomer. | [8] |

| Virulence | R. solanacearum | Complementation of a phcB mutant with a gene for the "wrong" signal (3-OH PAME) | Did not rescue virulence on tomato plants, indicating high signal specificity is required for full virulence. | [2] |

Experimental Protocols

The study of Methyl 3-hydroxymyristate and its ecological role requires a combination of analytical chemistry, microbiology, and molecular biology techniques.

Detection and Quantification: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying and quantifying fatty acid methyl esters (FAMEs) like 3-OH MAME from bacterial cultures.[1][10]

1. Sample Preparation & Lipid Extraction:

-

Centrifuge a bacterial liquid culture to pellet the cells.

-

Extract total lipids from the supernatant or cell pellet using a solvent mixture, typically chloroform/methanol (2:1, v/v).[10]

-

Evaporate the solvent under a stream of nitrogen to obtain the crude lipid extract.

2. Derivatization (if analyzing free fatty acids):

-

Note: This step is for converting free 3-hydroxymyristic acid to its methyl ester. If analyzing 3-OH MAME directly, this may be omitted, though saponification followed by re-esterification is often used to standardize the sample.

-

Resuspend the lipid extract in a derivatization reagent such as 14% boron trifluoride in methanol (BF3/methanol).[11]

-

Heat the mixture in a sealed vial (e.g., at 70°C for 5 minutes) to facilitate the esterification reaction.[11]

-

Stop the reaction by adding water.[11]

3. FAME Extraction:

-

Extract the resulting FAMEs from the aqueous methanol mixture using a nonpolar solvent like hexane or heptane.[11][12]

-

Collect the organic phase, which now contains the FAMEs, for analysis.

4. GC-MS Analysis:

-

Instrument: Gas chromatograph coupled to a mass spectrometer.

-

Column: A polar capillary column suitable for FAME separation, such as a BPX70 or FAMEWAX.[12][13]

-

Injection: Inject 1 µL of the sample into the GC inlet.

-